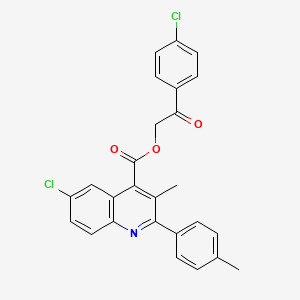![molecular formula C18H21F3N2O2 B12461806 4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide](/img/structure/B12461806.png)
4-tert-butyl-N'-[2-(trifluoroacetyl)cyclopent-1-en-1-yl]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a trifluoroacetyl group, and a cyclopentene ring
Méthodes De Préparation
The synthesis of 4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:
Formation of the cyclopentene ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the trifluoroacetyl group: This step often involves the use of trifluoroacetic anhydride or trifluoroacetyl chloride under controlled conditions.
Attachment of the tert-butyl group: This can be done using tert-butyl chloride in the presence of a base such as potassium carbonate.
Formation of the hydrazide linkage: This involves the reaction of the intermediate compound with hydrazine or a hydrazine derivative.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoroacetyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The trifluoroacetyl group may play a key role in these interactions, potentially inhibiting or modifying the activity of the target molecules. The exact pathways involved would depend on the specific biological context in which the compound is studied.
Comparaison Avec Des Composés Similaires
4-TERT-BUTYL-N’-[2-(2,2,2-TRIFLUOROACETYL)CYCLOPENT-1-EN-1-YL]BENZOHYDRAZIDE can be compared with other similar compounds, such as:
4,4’-Di-tert-butyl-2,2’-bipyridyl: This compound also contains tert-butyl groups and is used as a ligand in coordination chemistry.
4-tert-Butyl-2-nitrophenol: This compound has a tert-butyl group and a nitrophenol moiety, and is used in the preparation of other chemical intermediates.
4-tert-butyl-N-[2,2,2-trichloro-1-(2-chloroanilino)ethyl]benzamide: This compound contains a tert-butyl group and is used in various chemical applications.
Propriétés
Formule moléculaire |
C18H21F3N2O2 |
|---|---|
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
4-tert-butyl-N'-[2-(2,2,2-trifluoroacetyl)cyclopenten-1-yl]benzohydrazide |
InChI |
InChI=1S/C18H21F3N2O2/c1-17(2,3)12-9-7-11(8-10-12)16(25)23-22-14-6-4-5-13(14)15(24)18(19,20)21/h7-10,22H,4-6H2,1-3H3,(H,23,25) |
Clé InChI |
HUAVXWCJMJJVTF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC2=C(CCC2)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Oxo-2-(thiophen-2-yl)ethyl 1-{[(4-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12461738.png)
![(2E)-3-benzyl-2-[(1-phenylpropan-2-yl)imino]-1,3-thiazolidin-4-one](/img/structure/B12461753.png)

![2-({4,6-Bis[(3,5-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-1-(4-phenylpiperazin-1-yl)propan-1-one](/img/structure/B12461758.png)
![3-{[4-(2,4-Dihydroxyphenyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B12461762.png)
![3,5-Bis[(4-nitrophenyl)methylidene]piperidin-4-one](/img/structure/B12461767.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)phenyl benzoate](/img/structure/B12461787.png)
![2-(4-ethylphenyl)-N-[4-(naphthalen-1-yl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B12461798.png)
![4-[(4-{2-[(4-Chlorophenyl)amino]-1,3-thiazol-4-yl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B12461803.png)

![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12461814.png)
